5-Isobutyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid
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Overview
Description
5-Isobutyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid is a complex organic compound with the molecular formula C15H23NO3. It is primarily used in research settings, particularly in the field of proteomics
Preparation Methods
The synthesis of 5-Isobutyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid involves multiple steps, typically starting with the formation of the furan ring followed by the introduction of the pyrrolidine moiety. The reaction conditions often require specific catalysts and reagents to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
5-Isobutyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the molecule.
Scientific Research Applications
5-Isobutyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use this compound to investigate its interactions with biological molecules and its potential effects on cellular processes.
Medicine: It may be explored for its therapeutic potential, including its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 5-Isobutyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific context in which the compound is used, and ongoing research aims to elucidate these mechanisms in greater detail .
Comparison with Similar Compounds
5-Isobutyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid can be compared to other similar compounds, such as:
This compound hydrochloride: This compound is a hydrochloride salt form, which may have different solubility and stability properties.
Other furan derivatives: Compounds with similar furan rings but different substituents can provide insights into the structure-activity relationships and unique properties of this compound.
By comparing these compounds, researchers can better understand the unique features and potential advantages of this compound in various applications.
Properties
IUPAC Name |
2-methyl-5-(2-methylpropyl)-4-(pyrrolidin-1-ylmethyl)furan-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-10(2)8-13-12(9-16-6-4-5-7-16)14(15(17)18)11(3)19-13/h10H,4-9H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZKLDYJMQRCIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)CC(C)C)CN2CCCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40963024 |
Source
|
Record name | 2-Methyl-5-(2-methylpropyl)-4-[(pyrrolidin-1-yl)methyl]furan-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40963024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
435341-88-1 |
Source
|
Record name | 2-Methyl-5-(2-methylpropyl)-4-[(pyrrolidin-1-yl)methyl]furan-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40963024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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